Tetrahydro-2H-thiopyran-4-amine
Overview
Description
Synthesis Analysis
The synthesis of thiopyran derivatives is a topic of significant interest. For instance, the solution-phase parallel synthesis of compounds containing a tetrahydro(hetero)areno[c]pyridine core, which is structurally related to tetrahydro-2H-thiopyran-4-amine, has been achieved with high yields and purities . Another study describes the synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines, which, while not the same, share some synthetic pathways that could be relevant for the synthesis of Tetrahydro-2H-thiopyran-4-amine . Additionally, the synthesis of 2,5-dimethyltetrahydro-1-thiopyran-4-amine through the reduction of oximes and the action of metallic sodium in alcoholic ammonia solution has been reported, providing a direct method for synthesizing amines in the thiopyran series .
Molecular Structure Analysis
The molecular structure of thiopyran derivatives has been elucidated using various spectroscopic techniques. For example, the structures of synthesized cyclopropyl amines were confirmed through IR, NMR, and elemental analysis . The preferred conformations of dihydrothiopyrans, which are closely related to tetrahydro-2H-thiopyran-4-amine, have been determined by X-ray crystallography and compared with molecular modeling results .
Chemical Reactions Analysis
Thiopyran derivatives participate in a variety of chemical reactions. The domino reaction of acyclic α,α-dialkenoylketene S,S-acetals and diamines has been used to synthesize tetracyclic thieno[2,3-b]thiopyran-fused compounds, demonstrating the reactivity of thiopyran derivatives in complex chemical transformations . Furthermore, the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water has been employed to synthesize new tetrahydroquinoline derivatives, which could be analogous to reactions involving tetrahydro-2H-thiopyran-4-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiopyran derivatives are influenced by their molecular structure. The electroreduction of tetraactivated 4H-thiopyrans, for example, leads to diastereoisomers of dihydrothiopyrans, with the relative percentages of these isomers depending on the experimental conditions . The synthesis of novel 3-substituted thiopyran-4-ones has been reported, which could provide insights into the reactivity and physical properties of the thiopyran ring when substituted at different positions .
Safety And Hazards
properties
IUPAC Name |
thian-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIXOLUIHUFDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329246 | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-thiopyran-4-amine | |
CAS RN |
21926-00-1 | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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